

Application Notes and Protocols for NMR Spectroscopy of 6-(Aminomethyl)nicotinic Acid

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Compound of Interest

Compound Name: **6-(Aminomethyl)nicotinic acid**

Cat. No.: **B1532647**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.^[1] This guide provides a comprehensive framework for the characterization of **6-(Aminomethyl)nicotinic acid**, a pyridine derivative of interest in pharmaceutical and biochemical research.^[2] We present detailed, field-proven protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and a systematic approach to spectral interpretation. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is explained to empower researchers to adapt these methods to their specific needs. This document is intended for researchers, scientists, and drug development professionals seeking to perform robust structural verification and purity assessment of **6-(Aminomethyl)nicotinic acid** and related compounds.

Introduction: The Importance of Structural Verification

6-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) featuring both a primary amine and a carboxylic acid functional group.^[2] This bifunctional nature makes it a valuable building block in medicinal chemistry and a metabolite in various biochemical pathways.^[2] Unambiguous structural confirmation and purity assessment are critical for its application in any research or development context.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1][3] It allows for the determination of atom connectivity, chemical environment, and stereochemistry, making it an indispensable tool for confirming the identity and purity of synthesized or isolated **6-(Aminomethyl)nicotinic acid**.[1]

Molecular Structure and Predicted NMR-Active Nuclei

The structure of **6-(Aminomethyl)nicotinic acid** contains several distinct sets of protons and carbons that will give rise to characteristic signals in the NMR spectra. Understanding the expected chemical shifts and coupling patterns is the first step in spectral analysis.

Structure:

Caption: Experimental workflow from sample preparation to final structure confirmation.

Protocol 2: NMR Instrument Parameters (400 MHz Spectrometer)

These are typical starting parameters. They should be optimized based on sample concentration and instrument performance.

Experiment	Parameter	Recommended Value	Rationale
¹ H NMR	Spectral Width	12-16 ppm	Covers the full range of expected proton chemical shifts.
Number of Scans	8-16	Averages signal to improve signal-to-noise ratio.	
Relaxation Delay (d1)	1-2 s	Allows for protons to return to equilibrium between pulses.	
Acquisition Time (at)	2-4 s	Determines the digital resolution of the spectrum.	
¹³ C NMR	Spectral Width	200-220 ppm	Encompasses the typical range for organic molecules.
Number of Scans	128-1024	More scans are needed due to the low sensitivity of ¹³ C. [1]	
Relaxation Delay (d1)	2 s	Ensures quantitative reliability, especially for quaternary carbons.	
2D COSY	Spectral Width (F1, F2)	Same as ¹ H NMR	Both dimensions correspond to the proton spectrum.
Number of Increments	256-512	Determines the resolution in the indirect (F1) dimension.	

Scans per Increment	2-8	Balances sensitivity with total experiment time.	
2D HSQC	Spectral Width (F2)	Same as ^1H NMR	Direct dimension for protons.
Spectral Width (F1)	Same as ^{13}C NMR	Indirect dimension for carbons.	
Number of Increments	128-256	Determines carbon resolution in the indirect dimension.	
Scans per Increment	4-16	Depends on sample concentration.	

Spectral Analysis and Interpretation

Predicted ^1H and ^{13}C NMR Chemical Shifts

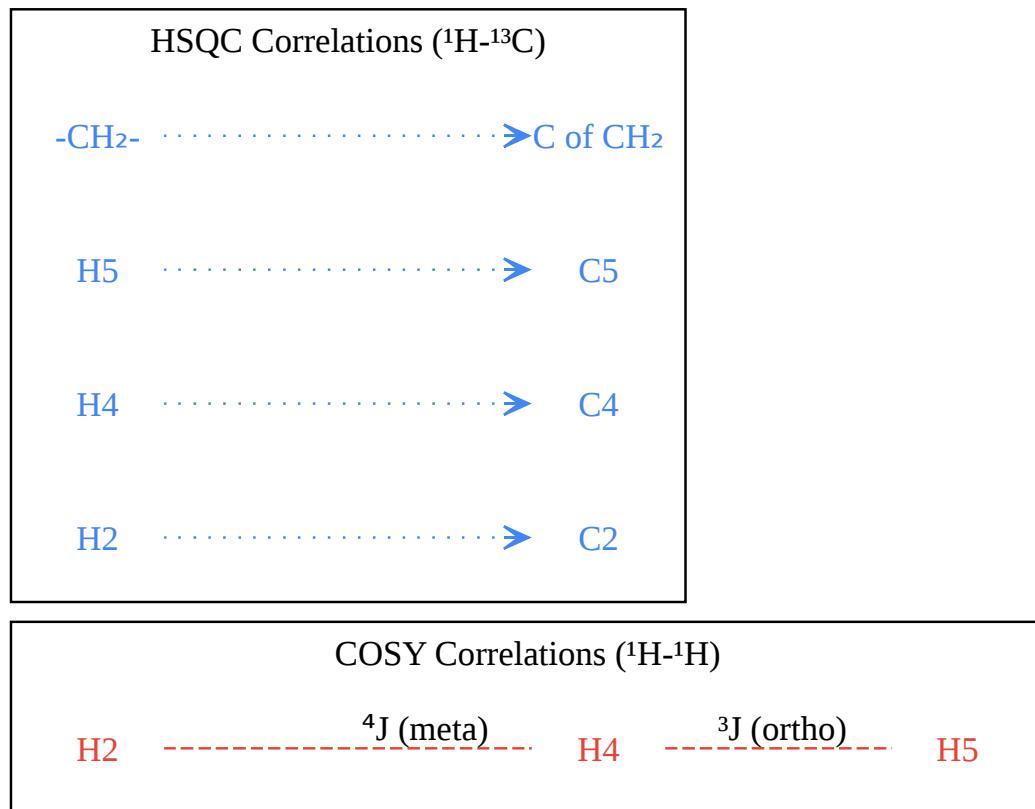
The chemical shifts for pyridine derivatives are well-documented. The α -positions (C2, C6) are most deshielded (downfield) due to the electron-withdrawing effect of the nitrogen atom. [1] The following table provides predicted chemical shifts for **6-(Aminomethyl)nicotinic acid** in DMSO-d₆. Actual values may vary slightly depending on concentration and pH.

Atom	Predicted ¹ H Shift (ppm)	Predicted Multiplicity	Predicted ¹³ C Shift (ppm)
H2	~8.9	Doublet (d)	~152
C3	-	-	~125
H4	~8.1	Doublet of Doublets (dd)	~138
H5	~7.4	Doublet (d)	~123
C6	-	-	~160
-CH ₂ -	~3.8	Singlet (s)	~45
-COOH	~13.0 (broad)	Singlet (s)	~168
-NH ₂	~8.3 (broad)	Singlet (s)	-

Note: Predictions are based on standard values for substituted pyridines and may be refined using NMR prediction software. [4][5][6][7][8]

Interpreting Connectivity with 2D NMR

The following diagram illustrates the key correlations expected in the COSY and HSQC spectra, which are essential for unambiguous signal assignment.



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Note: The DOT script above is illustrative. A placeholder image is used. For a functional diagram, the image URL would need to be replaced with a valid link to the molecule's structure.

Caption: Key COSY (red) and HSQC (blue) correlations for structural assignment.

Interpretation Steps:

- Assign the Aromatic System: In the ^1H spectrum, identify the three aromatic protons. The proton at C2 will be the most downfield and appear as a doublet due to coupling with H4. The proton at H4 will be a doublet of doublets, coupling to both H2 and H5. The proton at H5 will be a doublet, coupling to H4.

- Use COSY to Confirm: Look for cross-peaks in the COSY spectrum connecting H4 to H5 (strong ortho coupling, 3J) and H4 to H2 (weaker meta coupling, 4J).
- Assign the -CH₂- Group: Identify the singlet corresponding to the aminomethyl protons.
- Use HSQC to Assign Carbons: Use the assigned proton signals to definitively assign their directly attached carbons via the cross-peaks in the HSQC spectrum. For example, the proton at ~8.9 ppm will show a correlation to the carbon at ~152 ppm, assigning it as C2.
- Assign Quaternary Carbons: The carbons that do not bear protons (C3, C6, and -COOH) will be visible in the ^{13}C spectrum but absent from the HSQC. Their assignments can be inferred from chemical shift predictions and confirmed with a Heteronuclear Multiple Bond Correlation (HMBC) experiment if necessary.

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of **6-(Aminomethyl)nicotinic acid**. By following the detailed protocols for sample preparation and data acquisition, and by applying the systematic interpretation strategy using both 1D and 2D NMR data, researchers can confidently verify the structure and assess the purity of their samples. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding, allowing for intelligent adaptation of these methods for other pyridine derivatives and complex small molecules.

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